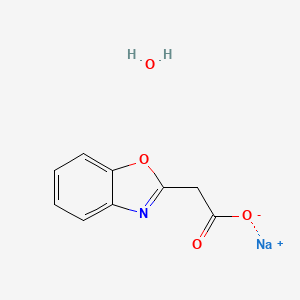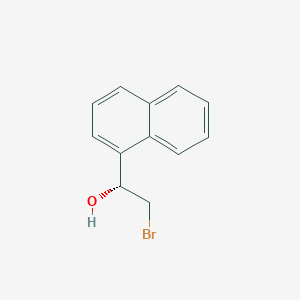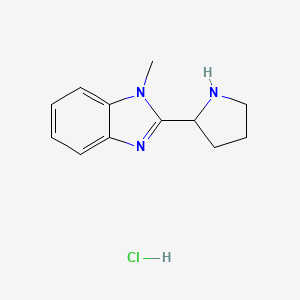
(1R)-1-(4-Butyl-phenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-1-(4-Butyl-phenyl)ethanol, also known as (1R)-4-butylphenylethanol or (1R)-BPBE, is a chiral alcohol with a wide range of applications in the pharmaceutical and chemical industries. It is a key intermediate in the synthesis of several pharmaceuticals, including the antimalarial drug artemisinin, and is also used in the synthesis of a variety of other compounds, such as fragrances, flavors, and other chemicals. In addition, (1R)-BPBE has been studied for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Wissenschaftliche Forschungsanwendungen
(1R)-BPBE has been studied extensively for its potential therapeutic effects. It has been shown to possess anti-inflammatory and antioxidant activities, and has been studied for its potential to treat a variety of conditions, including cancer, diabetes, and cardiovascular disease. In addition, (1R)-BPBE has been studied for its potential to reduce the toxicity of certain drugs, such as the antimalarial drug artemisinin, and to enhance the efficacy of certain drugs, such as the antiviral drug acyclovir.
Wirkmechanismus
The mechanism of action of (1R)-BPBE is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been suggested that (1R)-BPBE may act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R)-BPBE have been studied in both in vitro and in vivo models. In vitro studies have shown that (1R)-BPBE can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6), and can reduce the production of ROS and RNS. In vivo studies have demonstrated that (1R)-BPBE can reduce inflammation and oxidative stress in animal models of inflammation and oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(1R)-BPBE is a relatively inexpensive and readily available compound, making it a convenient choice for laboratory experiments. In addition, it has been shown to possess anti-inflammatory and antioxidant activities, making it a potentially useful tool for studying the effects of inflammation and oxidative stress. However, (1R)-BPBE has not been extensively studied in humans, and its effects in humans are not yet fully understood.
Zukünftige Richtungen
The potential therapeutic effects of (1R)-BPBE have yet to be fully elucidated. Further research is needed to determine the exact mechanism of action of (1R)-BPBE and to explore its potential therapeutic applications. In addition, further research is needed to determine the safety and efficacy of (1R)-BPBE in humans. Additionally, research is needed to explore the potential of (1R)-BPBE as a drug delivery system, as well as its potential to reduce the toxicity of certain drugs. Finally, research is needed to explore the potential of (1R)-BPBE as a potential source of new fragrances and flavors.
Synthesemethoden
(1R)-BPBE can be synthesized from 4-butylphenol and ethylene oxide. The reaction involves the condensation of 4-butylphenol with ethylene oxide in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction yields a mixture of (1R)-BPBE and (1S)-BPBE in a ratio of approximately 1:1. The mixture can then be separated using a chiral chromatographic technique, such as high-performance liquid chromatography (HPLC).
Eigenschaften
IUPAC Name |
(1R)-1-(4-butylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-3-4-5-11-6-8-12(9-7-11)10(2)13/h6-10,13H,3-5H2,1-2H3/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXTYZIZHGRRMC-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)[C@@H](C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)

![1-[2-Methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B6285926.png)
![[2-(1H-Indol-3-yl)ethyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B6285929.png)







